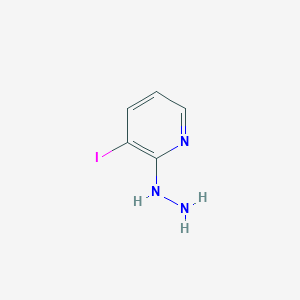

2-Hydrazinyl-3-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-iodopyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRJCOZVATYAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306168 | |

| Record name | Pyridine, 2-hydrazinyl-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54231-42-4 | |

| Record name | Pyridine, 2-hydrazinyl-3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-hydrazinyl-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydrazinyl-3-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazinyl-3-iodopyridine, a halogenated pyridine derivative, has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its unique trifunctional architecture—a pyridine ring, a reactive hydrazine moiety, and a strategically positioned iodine atom—offers a versatile platform for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic protocols, and an in-depth exploration of its reactivity. Particular emphasis is placed on its role as a key intermediate in the synthesis of fused heterocyclic systems, most notably triazolo[4,3-a]pyridines, which are associated with a broad spectrum of pharmacological activities. This guide aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their scientific endeavors.

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery, the development of novel heterocyclic compounds remains a cornerstone of identifying new therapeutic agents. Pyridine derivatives, in particular, are prevalent in a multitude of FDA-approved drugs, owing to their ability to engage in biologically relevant interactions. This compound (CAS Number: 54231-42-4) is a compound of significant interest due to the convergence of three key functional groups within a single molecule.[1] The pyridine core provides a foundational scaffold with inherent basicity and aromaticity. The hydrazine group serves as a versatile nucleophile and a linchpin for the formation of various nitrogen-containing heterocycles.[1] The iodine substituent at the 3-position is not merely a placeholder; it offers a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.[1]

This guide will delve into the technical details of this compound, providing a robust resource for scientists working in organic synthesis and medicinal chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in experimental chemistry.

General Properties

This compound is typically a pale brown solid.[2] A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 54231-42-4 | [3] |

| Molecular Formula | C₅H₆IN₃ | [3] |

| Molecular Weight | 235.03 g/mol | [3] |

| Appearance | Pale brown solid/powder | [2] |

| Boiling Point | 284.3±43.0 °C (Predicted) | [2] |

| Density | 2.17±0.1 g/cm³ (Predicted) | [2] |

| pKa | 8.81±0.70 (Predicted) | [2] |

| Storage | Store at 0-8 °C | [2] |

Note: Some physical properties are predicted and should be used as an estimate.

Spectroscopic Data

Synthesis and Handling

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a dihalogenated pyridine precursor with hydrazine hydrate.

Synthetic Pathway

The primary route to this compound involves the reaction of a 2,3-dihalopyridine, such as 2-chloro-3-iodopyridine or 2,3-dichloropyridine, with an excess of hydrazine hydrate.[4][5] The greater reactivity of the halogen at the 2-position of the pyridine ring towards nucleophilic attack facilitates the selective displacement to form the desired product.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis from 2,3-Dichloropyridine

The following protocol is a representative example for the synthesis of the chlorinated analog, 3-chloro-2-hydrazinopyridine, which can be adapted for the iodo-derivative.

Materials:

-

2,3-Dichloropyridine

-

Hydrazine hydrate (≥80%)

-

Polar solvent (e.g., Dimethylformamide - DMF, or Dimethylacetamide - DMAC)[5]

-

Deionized water

Procedure:

-

In a four-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2,3-dichloropyridine (0.1 mole) and hydrazine hydrate (0.6 mole).[5]

-

To this mixture, add a catalytic amount of a polar solvent such as DMF (3.75 g).[5]

-

Heat the reaction mixture to reflux and maintain for 6 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with deionized water.

-

Dry the product under vacuum to yield the desired 3-chloro-2-hydrazinopyridine as a white solid.[5] This procedure has been reported to yield the product in high purity (99% by HPLC) and a yield of 97%.[5]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is imperative to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.

Reactions of the Hydrazine Moiety: Gateway to Fused Heterocycles

The hydrazine group is a potent nucleophile and readily participates in condensation and cyclization reactions. A primary application is the synthesis of[1][3][7]triazolo[4,3-a]pyridines, a class of fused heterocycles with a wide array of biological activities.[1][8]

4.1.1. Reaction with Orthoesters and Carboxylic Acids

This compound can react with orthoesters, such as triethyl orthoformate, or carboxylic acids and their derivatives to form the corresponding hydrazones, which can then undergo intramolecular cyclization to yield the triazolopyridine core.[7]

Caption: Pathway to triazolo[4,3-a]pyridines.

Reactions of the Iodine Atom: A Handle for Diversification

The iodine atom at the 3-position of the pyridine ring is a key feature that allows for further structural diversification. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of a wide range of substituents at this position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Discovery: A Precursor to Bioactive Scaffolds

The primary value of this compound in drug discovery lies in its role as a precursor to biologically active molecules, particularly the[1][3][7]triazolo[4,3-a]pyridine scaffold. This fused heterocyclic system is present in a number of compounds with diverse therapeutic applications.

Triazolopyridines: A Privileged Scaffold

Triazolopyridine derivatives have been reported to exhibit a broad range of biological activities, including:

-

Anticancer: As inhibitors of kinases such as c-Met.[9]

-

Antimicrobial and Antifungal: Demonstrating activity against various pathogens.[8]

-

Neuroprotective: Showing potential in the treatment of neurological disorders.[1]

-

Anti-inflammatory: Exhibiting activity in models of inflammation.

Case Study: c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and motility. Dysregulation of c-Met signaling is implicated in the development and progression of various cancers. A series of[1][3][7]triazolo[4,3-a]pyrazine derivatives, structurally related to the pyridyl counterparts, have been synthesized and evaluated as potent c-Met kinase inhibitors.[9] For instance, compound 4d from a study by Zhang et al. demonstrated high activity against c-Met and selective inhibition of tumor cells dependent on c-Met oncogene amplification.[9] This highlights the potential of the triazolopyridine scaffold, accessible from precursors like this compound, in the development of targeted cancer therapies.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex heterocyclic systems, most notably the biologically active triazolo[4,3-a]pyridine scaffold. The synthetic accessibility of this compound, coupled with the potential for diversification through its reactive handles, makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a practical resource for researchers in the field.

References

- Fulle, S., et al. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 31(3), 8-15.

- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv

- Feldman, A. K., et al. (2004). One-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from in situ generated azides. Organic letters, 6(22), 3897–3899.

- Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- Google Patents. (2020). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

Zhang, Y., et al. (2016). Synthesis and biological evaluation of new[1][3][7]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(15), 3496-3506.

- Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]

- Fulle, S., et al. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 31(3), 8-15.

- Recent Advances of 1,2,4-triazolo[3,4-α]pyridines: Synthesis and Bioactivities. (2021). Current Organic Synthesis, 18(6), 568-583.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr

-

PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]

Sources

- 1. This compound | 54231-42-4 | Benchchem [benchchem.com]

- 2. chempap.org [chempap.org]

- 3. CAS 54231-42-4: Pyridine, 2-hydrazinyl-3-iodo- [cymitquimica.com]

- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydrazinyl-3-iodopyridine chemical structure and IUPAC name

An In-depth Technical Guide to 2-Hydrazinyl-3-iodopyridine for Advanced Research

This guide provides an in-depth analysis of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core chemical identity, synthesis, reactivity, and applications, grounding the discussion in established scientific principles and methodologies.

Core Chemical Identity

This compound (CAS Number: 54231-42-4) is a bifunctional organic compound that integrates a pyridine ring, a nucleophilic hydrazine group, and a reactive iodine substituent.[1][2] This unique combination of functional groups makes it a highly versatile intermediate in the synthesis of complex molecular architectures.[2]

IUPAC Name: (3-Iodopyridin-2-yl)hydrazine[1]

Common Synonyms:

Chemical Structure

The structure consists of a pyridine ring where the hydrazine group (-NHNH₂) is attached at the C2 position and an iodine atom is at the C3 position. The hydrazine group provides a site for nucleophilic attack and condensation reactions, while the iodine atom is a versatile handle for cross-coupling reactions, enabling further molecular elaboration.[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of key properties for this compound is provided below. These values are essential for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 54231-42-4 | [1][3] |

| Molecular Formula | C₅H₆IN₃ | [1] |

| Molecular Weight | 235.03 g/mol | [1] |

| Appearance | Solid | |

| SMILES | N(N)=C1C(I)=CC=CN1 | [1] |

| InChI Key | WRRJCOZVATYAGG-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The synthesis of hydrazinylpyridines is typically achieved through the nucleophilic aromatic substitution of a suitable halopyridine with hydrazine hydrate.[4][5] For this compound, a common precursor would be 2-chloro-3-iodopyridine.

Reaction Causality:

-

Choice of Leaving Group: A halogen at the 2-position of the pyridine ring (like chlorine) is sufficiently activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

-

Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is often employed.[5] This is a critical experimental choice designed to maximize the formation of the desired monosubstituted product and suppress the formation of the undesired N,N'-bis(pyridin-2-yl)hydrazine dimer. The high concentration of the nucleophile kinetically favors the reaction with the starting material over a subsequent reaction with the product.

-

Temperature: The reaction is typically heated to overcome the activation energy of the aromatic substitution.[4]

Caption: General synthesis workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, valued for their ability to engage in hydrogen bonding and their overall metabolic stability.[6] The hydrazide functional group is also a key component in several clinically used drugs and serves as a powerful synthon for constructing various bioactive heterocycles.[7][8]

This compound is primarily utilized as a versatile intermediate for creating more elaborate molecular structures, particularly fused heterocyclic systems.[2]

-

Synthesis of Triazolopyridines: The hydrazine moiety is a key precursor for synthesizing triazolo[4,3-a]pyridines.[2] This is typically achieved by reacting the hydrazinylpyridine with an appropriate electrophile (such as an aldehyde or carboxylic acid derivative) followed by an intramolecular cyclization. These fused ring systems are known to possess a wide range of biological activities.[2]

-

Scaffold for Library Synthesis: The presence of the iodine atom at the 3-position is of strategic importance. It provides a reactive site for post-synthesis modification, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the systematic introduction of diverse substituents, enabling the creation of large chemical libraries for high-throughput screening in drug discovery programs.

Experimental Protocol: Synthesis of a Triazolo[4,3-a]pyridine Derivative

This protocol describes a representative procedure for the cyclization of this compound with an aromatic aldehyde to form a substituted triazolopyridine. This process validates the reactivity of the hydrazine group.

Objective: To synthesize 3-aryl-8-iodo-[1][9]triazolo[4,3-a]pyridine.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Ethanol (absolute)

-

Oxidizing agent (e.g., Copper(II) acetate)

-

Glacial acetic acid

Methodology:

-

Step 1: Hydrazone Formation (Condensation)

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol.

-

Add 1.05 equivalents of the selected aromatic aldehyde to the solution.

-

Rationale: This is a classic condensation reaction. The nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, which, after dehydration, forms the corresponding hydrazone intermediate. Ethanol is a suitable polar protic solvent for this reaction.

-

-

Step 2: Oxidative Cyclization

-

To the solution containing the hydrazone, add a catalytic amount of an oxidizing agent, such as copper(II) acetate.

-

Add a small volume of glacial acetic acid to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: The oxidizing agent facilitates the intramolecular cyclization of the hydrazone. The nitrogen atom of the pyridine ring attacks the imine carbon, and subsequent oxidation leads to the formation of the stable, aromatic triazole ring.

-

-

Step 3: Isolation and Purification

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure triazolopyridine derivative.

-

Rationale: This standard workup procedure removes the acid catalyst and other aqueous-soluble impurities. Purification ensures the final product is isolated with high purity, which is critical for subsequent characterization and biological testing.

-

Sources

- 1. CAS 54231-42-4: Pyridine, 2-hydrazinyl-3-iodo- [cymitquimica.com]

- 2. This compound | 54231-42-4 | Benchchem [benchchem.com]

- 3. 54231-42-4|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

2-Hydrazinyl-3-iodopyridine synthesis from 3-iodopyridine

An In-depth Technical Guide to the Synthesis of 2-Hydrazinyl-3-iodopyridine

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the synthetic challenges associated with direct functionalization of the pyridine core, this document details a robust two-part strategy. The guide begins with the synthesis of the key intermediate, 2-chloro-3-iodopyridine, followed by a detailed exploration of its conversion to the target compound via a nucleophilic aromatic substitution (SNAr) reaction with hydrazine. The narrative emphasizes the mechanistic rationale behind the chosen synthetic route and experimental parameters, ensuring both scientific rigor and practical applicability for researchers and drug development professionals.

Introduction and Strategic Rationale

The synthesis of functionalized pyridines is a cornerstone of modern pharmaceutical research. The target molecule, this compound, is a particularly useful intermediate, combining a nucleophilic hydrazine moiety with a versatile iodine substituent ripe for subsequent cross-coupling reactions.[1][2] However, the direct synthesis from 3-iodopyridine presents a significant hurdle. The pyridine ring is inherently electron-deficient, but not sufficiently activated for direct nucleophilic attack by hydrazine at the C2 position. Furthermore, reactions like the Chichibabin amination, while a classic method for introducing amino groups, are not typically regioselective or high-yielding with substituted pyridines and do not directly yield a hydrazine group.[3]

Therefore, a more strategic, multi-step approach is required. The most reliable and widely applicable strategy involves a nucleophilic aromatic substitution (SNAr) pathway. This mechanism requires a good leaving group at the target position (C2) and is greatly facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the key negatively charged intermediate.[4][5][6] The chloro group is an excellent leaving group for this purpose.

This guide thus presents a two-part synthesis:

-

Part 1: Synthesis of the pivotal intermediate, 2-chloro-3-iodopyridine.

-

Part 2: Nucleophilic aromatic substitution of this intermediate with hydrazine to yield the final product.

This structured approach ensures high regioselectivity and provides a reliable pathway to the desired compound.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-3-iodopyridine

Principle and Rationale:

To facilitate the final SNAr reaction, a halogen must be present at the 2-position of the 3-iodopyridine core. While direct chlorination of 3-iodopyridine is complex, a highly effective method involves the directed ortho-metalation of 2-chloropyridine followed by iodination.[7][8] This approach offers excellent regiocontrol. The process utilizes a strong lithium amide base to deprotonate the C3 position, which is the most acidic site adjacent to the chloro group, creating a transient organolithium species that is then quenched with an iodine source.

Experimental Workflow: Synthesis of 2-Chloro-3-iodopyridine

Caption: Workflow for the synthesis of 2-chloro-3-iodopyridine.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 150 mL of anhydrous tetrahydrofuran (THF).

-

Base Formation: Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred solvent, add 2,2,6,6-tetramethylpiperidine (17 mL, 0.1 mol), followed by the slow, dropwise addition of n-butyllithium (1.6 M in hexanes, 62.5 mL, 0.1 mol). Stir for 30 minutes at this temperature.

-

Deprotonation: Slowly add a solution of 2-chloropyridine (9.5 mL, 0.1 mol) in THF, ensuring the internal temperature does not rise above -75 °C. Stir the resulting mixture at -78 °C for 2 hours.[7][8]

-

Iodination: In a separate flask, dissolve iodine (25.5 g, 0.1 mol) in 50 mL of anhydrous THF. Add this iodine solution dropwise to the reaction mixture. After the addition is complete, stir for an additional 30 minutes at -78 °C.[7][8]

-

Work-up: Quench the reaction by slowly adding 100 mL of water. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to remove unreacted iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude solid by flash column chromatography using a heptane/ethyl acetate gradient to yield 2-chloro-3-iodopyridine as a yellow solid.[7][8]

Part 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight:

The conversion of 2-chloro-3-iodopyridine to the target compound proceeds via the SNAr mechanism. This is an addition-elimination process.[9] The reaction is initiated by the nucleophilic attack of hydrazine on the electron-deficient carbon atom at the C2 position of the pyridine ring. This position is particularly electrophilic due to the inductive effect of the adjacent nitrogen atom. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this complex is delocalized onto the electronegative pyridine nitrogen, which provides significant stabilization and is a key driving force for the reaction.[10][11] In the final step, the aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. The iodine at the C3 position is significantly less reactive in this SNAr context and remains intact.

SNAr Mechanism

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-iodopyridine (1.0 eq) in a suitable solvent such as ethanol or n-butanol.[12]

-

Reagent Addition: Add hydrazine hydrate (80% in water, ~5-10 equivalents) to the solution. The use of excess hydrazine hydrate serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.[12]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120 °C, depending on the solvent) and maintain for 4-10 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure.

-

Purification: Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Data Presentation and Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

| Property | Data |

| Chemical Formula | C₅H₆IN₃ |

| Molecular Weight | 235.03 g/mol |

| Appearance | Solid |

| CAS Number | 54231-42-4 |

| ¹H NMR (Expected) | Peaks corresponding to pyridine ring protons and N-H protons. |

| ¹³C NMR (Expected) | Peaks corresponding to the five distinct carbons of the pyridine ring. |

| Mass Spec (Expected) | [M+H]⁺ at m/z ≈ 236.0 |

Safety and Handling

Hazard Analysis:

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected human carcinogen.[13][14] It can cause severe burns to the skin and eyes.[15][16] Inhalation of vapors can be fatal.[14] It is also flammable and can react vigorously with oxidizing agents.[17]

-

n-Butyllithium: Pyrophoric and reacts violently with water. Causes severe chemical burns.

-

Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Halogenated Pyridines: Generally toxic and should be handled with care.

Mandatory Safety Precautions:

-

Engineering Controls: All manipulations involving hydrazine hydrate and n-butyllithium must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.[14][17]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Handle hydrazine hydrate with extreme caution. Avoid contact with metals and oxidizing agents.[17]

-

Quench n-butyllithium carefully with a suitable reagent (e.g., isopropanol) under an inert atmosphere.

-

-

Waste Disposal: All waste containing hydrazine must be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams, especially those containing oxidizers.[17]

Conclusion

This guide outlines a reliable and mechanistically sound two-part strategy for the synthesis of this compound. By first preparing the key intermediate 2-chloro-3-iodopyridine and then performing a nucleophilic aromatic substitution with hydrazine, this protocol overcomes the challenges of direct functionalization and provides a clear path to this valuable building block. Adherence to the detailed experimental procedures and stringent safety precautions is paramount for the successful and safe execution of this synthesis.

References

-

SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. Available at: [Link]

-

Hydrazine Standard Operating Procedure Template - Environmental Health & Safety, University of New Mexico. Available at: [Link]

-

Practical Hydrazine Hydrate Safety : r/chemistry. (2018). Reddit. Available at: [Link]

- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents.

-

Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Semantic Scholar. Available at: [Link]

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.

-

5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

-

Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). Available at: [Link]

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Available at: [Link]

-

Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

-

What is sandmeyer's reaction? - askIITians. (2013). Available at: [Link]

-

Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ResearchGate. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

-

Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed - NIH. (2001). Available at: [Link]

-

SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson. Available at: [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]

-

nucleophilic aromatic substitutions - YouTube. (2019). Available at: [Link]

-

2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem. Available at: [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (2002). Available at: [Link]

-

Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. Available at: [Link]

Sources

- 1. CAS 54231-42-4: Pyridine, 2-hydrazinyl-3-iodo- [cymitquimica.com]

- 2. This compound | 54231-42-4 | Benchchem [benchchem.com]

- 3. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chloro-3-iodopyridine CAS#: 78607-36-0 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. youtube.com [youtube.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. ehs.unm.edu [ehs.unm.edu]

- 15. nexchem.co.uk [nexchem.co.uk]

- 16. files.dep.state.pa.us [files.dep.state.pa.us]

- 17. reddit.com [reddit.com]

The Synthetic Versatility of 2-Hydrazinyl-3-iodopyridine: A Technical Guide for Researchers

Introduction: A Bifunctional Scaffold for Advanced Synthesis

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds that offer multiple points for diversification is paramount. 2-Hydrazinyl-3-iodopyridine is a prime example of such a versatile building block, integrating two highly reactive and synthetically valuable functional groups within a single heterocyclic core. The presence of a nucleophilic hydrazinyl group at the 2-position and a readily displaceable iodo group at the 3-position of the pyridine ring provides chemists with a powerful tool for the construction of complex molecular architectures, particularly fused heterocyclic systems. This guide provides an in-depth exploration of the reactivity, functional group characteristics, and synthetic applications of this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Molecular Structure and Functional Group Analysis

This compound is an organic compound featuring a pyridine ring substituted with a hydrazinyl group (-NHNH₂) and an iodine atom. This unique combination of functional groups dictates its chemical behavior and synthetic utility.

-

The Hydrazinyl Group: This functional moiety is a potent nucleophile, rendering the 2-position of the pyridine ring susceptible to a variety of condensation and cyclization reactions. The terminal amino group of the hydrazine is particularly reactive, readily forming hydrazones with aldehydes and ketones. This reactivity is the cornerstone for the synthesis of various five- and six-membered heterocyclic rings.

-

The Iodo Group on the Pyridine Ring: The carbon-iodine bond at the 3-position of the pyridine ring is a key site for transition metal-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.

-

The Pyridine Ring: The pyridine core itself imparts a degree of aromatic stability and influences the reactivity of its substituents. The nitrogen atom in the ring can act as a base or a ligand, and its electron-withdrawing nature can affect the reactivity of the attached functional groups.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction starting from a suitable dihalogenated pyridine. A plausible and efficient method involves the reaction of 2-chloro-3-iodopyridine with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-chloro-3-iodopyridine.

Materials:

-

2-Chloro-3-iodopyridine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Water (deionized)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and reflux apparatus

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-iodopyridine (1 equivalent).

-

Add ethanol to dissolve the starting material, followed by the addition of an excess of hydrazine hydrate (typically 4-6 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC.

-

After completion of the reaction (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

The reaction mixture is then diluted with water and extracted several times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography to yield a solid product.

Expected Yield: Based on analogous reactions with 2,3-dichloropyridine, yields in the range of 90-98% can be anticipated[1].

Reactivity of the Hydrazinyl Group: Gateway to Fused Heterocycles

The hydrazinyl group at the 2-position is a versatile handle for constructing fused heterocyclic systems, most notably[2][3]triazolo[4,3-a]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as antimalarial agents and for treating neurological conditions[3].

Synthesis of[2][3][4]triazolo[4,3-a]pyridines

A common and effective method for the synthesis of[2][3]triazolo[4,3-a]pyridines involves the condensation of 2-hydrazinylpyridines with various carbonyl compounds or their derivatives, followed by an oxidative cyclization.

Experimental Protocol: Synthesis of 8-iodo-[2][3][4]triazolo[4,3-a]pyridine Derivatives

Objective: To synthesize an 8-iodo-[2][3]triazolo[4,3-a]pyridine derivative from this compound and an appropriate aldehyde.

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde (1 equivalent)

-

Ethanol or acetic acid

-

Oxidizing agent (e.g., iodine, N-bromosuccinimide)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Add the aldehyde (1 equivalent) to the solution and stir the mixture at room temperature or with gentle heating to form the corresponding hydrazone intermediate. The formation of the hydrazone can often be observed by a color change or the precipitation of a solid.

-

Once the hydrazone formation is complete (monitored by TLC), add the oxidizing agent portion-wise to the reaction mixture.

-

Stir the reaction at room temperature or with heating until the cyclization is complete.

-

Upon completion, the reaction mixture is worked up by quenching any excess oxidizing agent, followed by extraction and purification of the desired triazolopyridine product.

Causality Behind Experimental Choices: The choice of solvent and oxidizing agent can influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst for the initial condensation. Iodine is a mild and effective oxidizing agent for the subsequent cyclization step.

Caption: General scheme for the synthesis of 8-iodo-[2][3]triazolo[4,3-a]pyridines.

Reactivity of the Iodo Group: Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent at the 3-position of the pyridine ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the iodo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly valued for its functional group tolerance and is widely used in the synthesis of biaryl and heteroaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To perform a Suzuki-Miyaura coupling reaction on this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard Schlenk line or glovebox techniques

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

The reaction mixture is then quenched with water and extracted with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Trustworthiness of the Protocol: This protocol is based on well-established procedures for Suzuki-Miyaura couplings on halopyridines. The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The choice of catalyst, base, and solvent may need to be optimized for specific substrates.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Objective: To perform a Buchwald-Hartwig amination on this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., NaOt-Bu, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard Schlenk line or glovebox techniques

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand.

-

Add the solvent, followed by this compound (1 equivalent), the amine (1.1-1.5 equivalents), and the base (1.5-2 equivalents).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Dry, filter, and concentrate the combined organic layers.

-

Purify the crude product by column chromatography.

Expertise & Experience: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation[4]. The base is also a key parameter, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Characterization of this compound

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons, with chemical shifts influenced by the electron-withdrawing iodine and electron-donating hydrazinyl group. Broad signals for the -NH and -NH₂ protons of the hydrazinyl group. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring. The carbon bearing the iodine atom will appear at a characteristically low field. |

| FTIR | Characteristic N-H stretching vibrations for the hydrazinyl group in the range of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations for the pyridine ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine may be observable. |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex heterocyclic compounds. The reactivity of the hydrazinyl group is key to the construction of fused ring systems like triazolopyridines, while the iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of this important scaffold, along with detailed, field-proven experimental protocols to aid researchers in their synthetic endeavors. The strategic use of this compound will undoubtedly continue to fuel innovation in drug discovery and materials science.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one in Heterocyclic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). A Novel Series of[2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). The[2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed Central. Retrieved from [Link]

- Al-Jumaili, A. A. H., et al. (2018). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.

-

MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

ResearchGate. (n.d.). (a) Experimental FTIR spectra of compound 2d and (b) theoretical IR... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of (pyridin-2-yl)hydrazine conjugates as bifunctional chelates using the Suzuki–Miyaura reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-Chloropyridin-2-yl)hydrazine. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-hydrazino-3-nitropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1-(3-Chloropyridin-2-yl)hydrazine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Retrieved from [Link]

Sources

- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-Hydrazinyl-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 2-Hydrazinyl-3-iodopyridine (CAS 54231-42-4), a key heterocyclic building block in medicinal chemistry and drug discovery. Recognizing the current scarcity of published quantitative data for this specific molecule, this document emphasizes the foundational chemical principles and provides robust, field-proven methodologies to empower researchers to generate reliable data in their own laboratories.

Introduction: The Chemical Persona of this compound

This compound is an organic compound featuring a pyridine ring substituted with a hydrazinyl group at the 2-position and an iodine atom at the 3-position.[1] This unique arrangement of functional groups imparts a specific set of physicochemical properties that are critical for its application in synthesis and drug development. The pyridine moiety provides a basic nitrogen atom, influencing its solubility in acidic media and its potential to engage in hydrogen bonding.[1] The hydrazinyl group is a versatile functional handle for constructing more complex molecular architectures and is also a key determinant of the molecule's stability and redox potential.[1] The iodine substituent further modulates the compound's reactivity and lipophilicity.[1]

Understanding the solubility and stability of this compound is paramount for its effective use, from designing synthetic reactions to developing stable pharmaceutical formulations. This guide will delve into the theoretical underpinnings of these properties and provide practical, step-by-step protocols for their empirical determination.

Solubility Profile: A Predictive and Experimental Approach

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The interplay of polarity, hydrogen bonding capability, and the energy of the crystal lattice will dictate the extent to which this compound dissolves in a given solvent.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are expected to be effective at solvating this compound. The hydrogen bond donating and accepting capabilities of the hydrazinyl and pyridine moieties will interact favorably with these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are also anticipated to be good solvents due to their high polarity and ability to accept hydrogen bonds.[2]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the polar nature of the molecule.[3]

The following table provides a predicted qualitative solubility profile. It is imperative that these predictions are confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | Hydrogen bonding and polar interactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Low | Mismatch in polarity. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a reliable method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, hexane)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Self-Validation:

-

Ensure that the concentration remains constant in samples taken at different time points after the initial equilibration period (e.g., 24h vs. 48h) to confirm that equilibrium has been reached.

-

Visually confirm the presence of undissolved solid in the vials after equilibration.

Stability Profile: A Forced Degradation Approach

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over its shelf life. Forced degradation studies are an indispensable tool for identifying potential degradation products and understanding the degradation pathways of a molecule.[4][5][6]

Chemical Causality of Potential Instability

The hydrazinyl group is known to be susceptible to oxidation. The pyridine ring itself is generally stable, but the substituents can influence its reactivity. The carbon-iodine bond can be susceptible to cleavage under certain conditions, such as photolysis.

Diagram of Factors Influencing Stability

Caption: Key environmental factors that can induce the degradation of this compound.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in line with ICH guidelines.[4]

Objective: To identify the degradation pathways and potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent for dissolving the compound (e.g., methanol or acetonitrile)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep a sample at room temperature and another at an elevated temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-PDA-MS method. The PDA detector will help to assess peak purity, while the MS detector will provide mass information for the parent compound and any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Identify and characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios.

-

Self-Validating System:

-

The use of a stability-indicating HPLC method is crucial. This method must be able to separate the parent compound from all degradation products. Method validation should demonstrate specificity.

-

Mass balance should be assessed to ensure that the decrease in the amount of the parent compound is accounted for by the formation of degradation products.

Anticipated Degradation Pathways

Based on the functional groups present, the following degradation pathways can be hypothesized:

Caption: Potential degradation pathways of this compound under stress conditions.

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and experimentally determining the solubility and stability of this compound. While specific data for this compound remains to be published, the provided protocols, rooted in established scientific principles and regulatory expectations, offer a clear path for researchers to generate the necessary data for their applications. The systematic evaluation of these properties will undoubtedly facilitate the seamless integration of this valuable building block into drug discovery and development pipelines.

References

-

Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

-

PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]

-

Pipzine Chemicals. 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China. [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

Sources

- 1. CAS 54231-42-4: Pyridine, 2-hydrazinyl-3-iodo- [cymitquimica.com]

- 2. 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China | CAS 54262-68-7 | High Purity Chemical | Specifications, Safety & Applications [pipzine-chem.com]

- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. ajrconline.org [ajrconline.org]

- 6. researchgate.net [researchgate.net]

2-Hydrazinyl-3-iodopyridine: A Strategic Building Block for the Synthesis of Fused Heterocyclic Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 2-hydrazinyl-3-iodopyridine, a uniquely functionalized pyridine derivative that has emerged as a powerful and versatile building block in modern heterocyclic synthesis. The strategic placement of a nucleophilic hydrazinyl group at the C2 position and a synthetically versatile iodo group at the C3 position allows for a diverse range of chemical transformations. This document will explore the synthesis of the core molecule, delve into its distinct reactivity, and present detailed protocols for its application in constructing high-value fused heterocyclic systems, such as pyrazolo[4,3-b]pyridines and triazolopyridines. The narrative emphasizes the mechanistic rationale behind synthetic strategies and provides practical, field-proven methodologies relevant to researchers in medicinal chemistry and drug discovery.

Introduction: The Strategic Value of a Bifunctional Pyridine Core

Nitrogen-containing heterocycles are foundational structural motifs in a vast array of natural products and pharmaceuticals.[1] The pyridine scaffold, in particular, is a privileged core in drug design, present in numerous FDA-approved therapeutic agents.[2] The strategic value of this compound lies in its bifunctional nature, which combines two orthogonal and highly valuable reactive sites onto a single pyridine ring.

-

The Hydrazinyl Group (C2): This powerful binucleophile is a cornerstone for constructing adjacent five- and six-membered nitrogen-containing rings through cyclization reactions.[3][4] Its reactivity is central to forming pyrazole, triazole, and pyridazine ring systems.

-

The Iodo Group (C3): As a heavy halogen, iodine serves as an exceptional leaving group and a versatile handle for modern transition-metal-catalyzed cross-coupling reactions.[5] This allows for the precise installation of a wide array of carbon- and heteroatom-based substituents, enabling extensive structure-activity relationship (SAR) studies.

The combination of these two functionalities in one molecule provides a robust platform for creating diverse molecular libraries for drug discovery and other applications.[6]

Synthesis of the this compound Building Block

The most common and efficient synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The starting material is typically an electron-deficient pyridine ring activated by a halogen at the C2 position, such as 2-chloro-3-iodopyridine.

The reaction mechanism involves the addition of hydrazine hydrate, a potent nucleophile, to the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of the chloride leaving group to restore aromaticity, yielding the desired product. An excess of hydrazine hydrate is often used to drive the reaction to completion and minimize the formation of diaryl hydrazine byproducts.[7]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Chloropyridine

This protocol is adapted from established procedures for the synthesis of hydrazinopyridines.[8]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (1 eq.).

-

Reagent Addition: Add hydrazine hydrate (at least 5-10 equivalents) to the flask. The large excess serves as both the nucleophile and the solvent.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Key Applications in Heterocyclic Synthesis

The true utility of this compound is demonstrated by its application in forming complex fused heterocyclic systems. The following sections detail its use in constructing medicinally relevant pyrazole and triazole cores.

Annulation of a Pyrazole Ring: Synthesis of Pyrazolo[4,3-b]pyridines

Pyrazolo[4,3-b]pyridines are a class of compounds with diverse biological activities, including potential as kinase inhibitors and CRF1 antagonists.[9] A highly efficient method for their synthesis involves the condensation of the hydrazinyl group of this compound with a 1,3-dielectrophile, such as a β-ketoester, followed by an intramolecular cyclization.

The mechanism proceeds via an initial condensation between the more nucleophilic terminal nitrogen of the hydrazine and one of the carbonyl groups of the β-ketoester to form a hydrazone intermediate. Subsequent intramolecular attack by the other hydrazine nitrogen onto the second carbonyl group, followed by dehydration, yields the fused pyrazolone ring.

Caption: Mechanistic pathway for pyrazolo[4,3-b]pyridine synthesis.

Experimental Protocol: Synthesis of a Pyrazolo[4,3-b]pyridine Derivative

This protocol is a generalized procedure based on the Japp-Klingemann reaction and related cyclizations.[9][10]

-

Mixing: In a suitable solvent such as ethanol or acetic acid, dissolve this compound (1 eq.) and the chosen β-ketoester (e.g., ethyl acetoacetate, 1.1 eq.).

-

Catalysis: Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or H₂SO₄) to facilitate the condensation.

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum and induce precipitation by adding cold water or a non-polar solvent like hexanes.

-

Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum.

Annulation of a Triazole Ring: Synthesis of[1][3][4]Triazolo[4,3-a]pyridines

The[1][3][4]triazolo[4,3-a]pyridine scaffold is another privileged heterocyclic system found in compounds with a wide range of biological activities.[6] The synthesis typically involves reacting the 2-hydrazinyl group with a one-carbon electrophile, such as formic acid, an orthoester, or an acid chloride, to form an intermediate which then undergoes oxidative cyclization.

For example, reaction with triethyl orthoformate first yields a hydrazonoformate intermediate. Heating this intermediate, often in the presence of a mild acid, promotes intramolecular cyclization via attack of the pyridine ring nitrogen onto the electrophilic carbon, followed by elimination to form the aromatic triazole ring.

Leveraging the C3-Iodo Group: Palladium-Catalyzed Cross-Coupling

While the hydrazinyl group is used for ring formation, the C3-iodo group provides a powerful handle for molecular diversification through palladium-catalyzed cross-coupling reactions.[11] This allows for the late-stage introduction of aryl, heteroaryl, alkyl, or alkynyl groups, which is a highly valuable strategy in drug development.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Suzuki-Miyaura Coupling

This is a representative protocol for diversifying the 3-iodo-pyrazolo[4,3-b]pyridine core.

-

Inert Atmosphere: To an oven-dried flask, add the 3-iodo-pyrazolo[4,3-b]pyridine substrate (1 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent: Purge the flask with an inert gas (Argon or Nitrogen) and add a degassed solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water).

-

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the final coupled product.

Data Summary: Representative Transformations

| Reaction Type | Starting Material | Reagents | Product Scaffold | Key Features |

| Synthesis | 2-Chloro-3-iodopyridine | Hydrazine Hydrate | This compound | SNAr reaction, high yield.[8] |

| Pyrazole Annulation | This compound | Ethyl Acetoacetate, Acid | 3-Iodo-pyrazolo[4,3-b]pyridine | Condensation-cyclization cascade.[9] |

| Triazole Annulation | This compound | Triethyl Orthoformate | 3-Iodo-[1][3][4]triazolo[4,3-a]pyridine | Forms a five-membered ring with three nitrogen atoms.[6] |

| Suzuki Coupling | 3-Iodo-heterocycle | Arylboronic Acid, Pd Catalyst, Base | 3-Aryl-heterocycle | Forms C-C bonds, highly versatile for SAR.[11] |

| Sonogashira Coupling | 3-Iodo-heterocycle | Terminal Alkyne, Pd/Cu Catalyst, Base | 3-Alkynyl-heterocycle | Introduces linear C(sp) fragments. |

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its bifunctional nature provides a robust and efficient entry point to a wide range of medicinally relevant fused heterocyclic systems. By combining classical cyclization chemistry at the hydrazinyl moiety with modern palladium-catalyzed cross-coupling at the iodo position, researchers can rapidly generate libraries of complex molecules with a high degree of structural diversity. This guide has outlined the fundamental synthesis, reactivity, and key protocols associated with this building block, providing a solid foundation for its application in the demanding fields of drug discovery and materials science.

References

-

Chaban, T. I., Klenina, O. V., Zimenkovsky, B. S., Chaban, I. G., Ogurtsov, V. V., & Shelepeten, L. S. (n.d.). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Available at: [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH. Available at: [Link]

-

(2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Available at: [Link]

-

Minyaev, M. E., Boyarskaya, I. A., Rybakov, V. B., Khrustalev, V. N., & Belyakov, M. A. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC - NIH. Available at: [Link]

-

Minyaev, M. E., Boyarskaya, I. A., Rybakov, V. B., Khrustalev, V. N., & Belyakov, M. A. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]

-

Wang, J. Y., Choi, K., & Hartwig, J. F. (n.d.). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. Available at: [Link]

-

El-Taweel, F. M. A. (1995). Synthesis of Some New Pyrazolo[4,3-B]Pyridine, Pyridine, Pyrazolo[1,5-A]Pyrimidine and Thiazole Derivatives. Sci-Hub. Available at: [Link]

- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

-

Lundgren, R., & Stradiotto, M. (2010). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Semantic Scholar. Available at: [Link]

-

Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

-

Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Available at: [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

-

ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. Available at: [Link]

-

Verma, S., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. Available at: [Link]

Sources

- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. This compound | 54231-42-4 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]